

Application Note: Process Development for the Asymmetric Synthesis of (+)-Disparlure

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Compound of Interest

Compound Name: *cis-(+)-Disparlure*

CAS No.: 54910-51-9

Cat. No.: B1345989

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Executive Summary

(+)-Disparlure is the sex pheromone of the gypsy moth (*Lymantria dispar*), a destructive forest pest.^{[1][2]} The biological activity of Disparlure is strictly governed by its stereochemistry; the (7R, 8S) isomer is a potent attractant, while the (7S, 8R) enantiomer and the trans-isomers are biologically inactive or inhibitory.^[1]

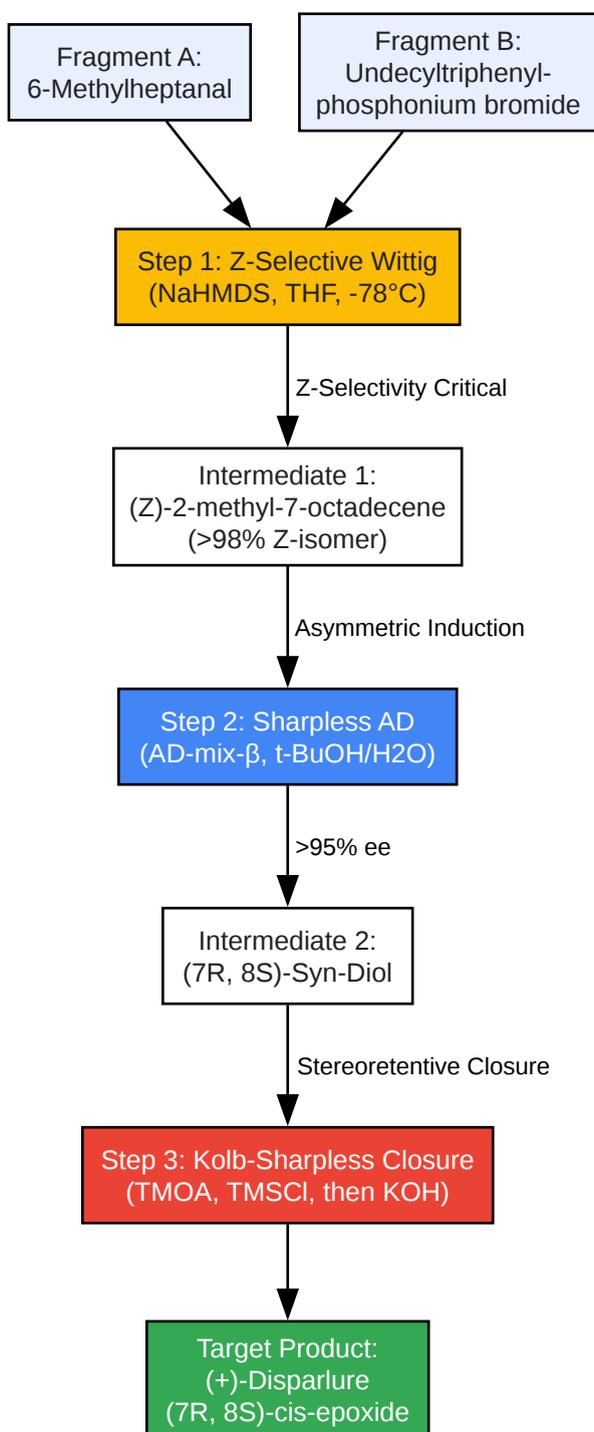
This Application Note details a scalable, three-phase synthetic route designed for multi-gram to kilogram production.^[1] Unlike traditional chiral pool methods (e.g., from glutamic acid) which suffer from high step counts, this protocol utilizes Sharpless Asymmetric Dihydroxylation (AD) to install chirality on a convergent hydrocarbon backbone.^[1] This method offers superior atom economy and high enantiomeric excess (>95% ee).^[1]

Key Process Advantages

- **Convergent Assembly:** Utilizes a Z-selective Wittig reaction to couple readily available C7 and C11 fragments.^[1]
- **Catalytic Asymmetry:** Employs AD-mix- β to set absolute stereochemistry, avoiding stoichiometric chiral auxiliaries.^[1]
- **Stereochemical Retention:** Features the "Kolb-Sharpless" orthoacetate method to convert syn-diols to cis-epoxides with net retention of relative stereochemistry.

Process Workflow & Logic

The synthesis relies on the precise manipulation of olefin geometry and facial selectivity. The pathway moves from a geometric isomer (Z-alkene) to a stereodefined diol, and finally to the target epoxide.[1]



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Figure 1: Strategic workflow for the asymmetric synthesis of (+)-Disparlure. Colors indicate process phases: Yellow (Backbone Construction), Blue (Asymmetric Induction), Red (Ring Closure).[1]

Detailed Experimental Protocols

Phase 1: Backbone Construction via Z-Selective Wittig

Objective: Synthesize (Z)-2-methyl-7-octadecene.[1] Criticality: The biological activity requires a cis-epoxide. This geometry is established here. Using "Salt-Free" conditions is essential to minimize trans (E) isomer formation.[1]

Reagents:

- Undecyltriphenylphosphonium bromide (1.1 equiv)[1]
- 6-Methylheptanal (1.0 equiv)[1]
- NaHMDS (Sodium bis(trimethylsilyl)amide) (1.0 M in THF)[1]
- Anhydrous THF[1]

Protocol:

- Ylide Formation: Charge a flame-dried reactor with undecyltriphenylphosphonium bromide suspended in anhydrous THF under Nitrogen. Cool to -78°C . [1]
- Deprotonation: Add NaHMDS dropwise over 30 minutes. The solution will turn bright orange (characteristic of the ylide). Stir for 1 hour at -78°C .
- Addition: Add 6-methylheptanal dropwise. Maintain temperature $< -70^{\circ}\text{C}$ to ensure kinetic control (Z-selectivity).
- Reaction: Stir for 1 hour at -78°C , then allow to warm slowly to room temperature over 4 hours.

- Workup: Quench with saturated NH_4Cl . Extract with hexanes (triphenylphosphine oxide precipitates and is easier to remove from hexanes than ether).[1]
- Purification: Filter off solids. Concentrate and purify via silica gel chromatography (100% Hexanes).

QC Check:

- ^1H NMR: Monitor the alkene protons (5.35 ppm). The coupling constant () should be ~ 11 Hz (characteristic of cis).[1] Trans isomers show ~ 15 Hz.[1] Target Z:E ratio > 95:5.

Phase 2: Asymmetric Induction (Sharpless Dihydroxylation)

Objective: Convert the Z-alkene to the optically active syn-diol. Mechanism: The osmium-ligand complex binds to the alkene face defined by the ligand class. For (+)-Disparlure, AD-mix- β (containing the ligand $(\text{DHQD})_2\text{PHAL}$) is required to target the correct face of the Z-alkene.[1]

Reagents:

- (Z)-2-methyl-7-octadecene (from Phase 1)[1]
- AD-mix- β (1.4 g per mmol of alkene)
- Methanesulfonamide (1.0 equiv, accelerates hydrolysis)[1]
- solvent: 1:1 t-BuOH / Water[1]

Protocol:

- Preparation: In a reactor, dissolve AD-mix- β and methanesulfonamide in t-BuOH/Water mixture. Stir at room temperature until two clear phases form.
- Cooling: Cool the mixture to 0°C . The lower aqueous phase may precipitate salts; this is normal.[1]

- Addition: Add the alkene in one portion. Vigorous stirring is mandatory to increase interfacial surface area.[1]
- Reaction: Stir at 0°C for 24–48 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The alkene spot should disappear, and a polar diol spot should appear.[1]
- Quench: Add Sodium Sulfite (Na_2SO_3 , 1.5 g per mmol alkene) and warm to room temperature. Stir for 1 hour to reduce Os(VIII) to Os(IV).
- Extraction: Extract with Ethyl Acetate. Wash with 1M KOH (to remove sulfonamide) and brine.[1]
- Purification: Recrystallization from hexanes is often possible for the diol, increasing optical purity.[1]

Data Specification:

Parameter	Specification	Note
Yield	85 - 92%	High conversion typical for AD
Diastereoselectivity	> 98:2 (syn:anti)	Inherited from Z-alkene purity
Enantiomeric Excess	> 95%	Determined by Chiral HPLC

Phase 3: Stereoselective Epoxide Closure (The Kolb Method)

Objective: Convert the syn-diol to the cis-epoxide without scrambling stereochemistry.

Challenge: Direct activation (e.g., mesylation) of a diol followed by base usually results in inversion at one center, converting a syn-diol to a trans-epoxide.[1]

Solution: The Kolb-Sharpless Orthoacetate Method. This proceeds via a cyclic orthoester intermediate, followed by opening to a chlorohydrin acetate (inversion #1), and base-induced closure (inversion #2).[1]

Net Result: Retention of relative configuration (Syn Diol

Cis Epoxide).

Reagents:

- Trimethyl orthoacetate (TMOA) (1.5 equiv)[1]
- Trimethylsilyl chloride (TMSCl) (1.2 equiv)[1]
- Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃) in Methanol[1]
- Solvent: Dichloromethane (DCM)[1]

Protocol:

- Orthoester Formation: Dissolve the chiral diol in anhydrous DCM. Add TMOA and a catalytic amount of p-TsOH (optional, usually not needed with TMSCl).[1] Stir for 20 mins.
- Chlorohydrin Generation: Add TMSCl dropwise. The cyclic orthoester opens to form the chlorohydrin acetate. Stir for 1 hour at room temperature.
 - Note: This step inverts the stereochemistry at the chloride attack site.
- Stripping: Concentrate the mixture under reduced pressure to remove excess TMSCl and methyl acetate byproducts.
- Epoxidation: Redissolve the residue in Methanol. Add KOH (2.0 equiv).[1] Stir at room temperature for 2 hours.
 - Mechanism:[1][3][4][5][6][7] Saponification of the acetate followed by intramolecular displacement of the chloride. This second inversion restores the cis relationship.[1]
- Final Purification: Flash chromatography (5% EtOAc in Hexanes).

Quality Control & Validation

To ensure the product meets "Application Note" standards for drug/pheromone development, the following analytical data must be verified.

Analytical Parameters Table

Test	Method	Acceptance Criteria
Purity	GC-FID / GC-MS	> 98.0%
Isomeric Purity	GC (Capillary, non-polar)	> 98% cis-isomer (vs trans)
Enantiomeric Excess	Chiral HPLC (Chiralcel OD-H)	> 95% ee
Optical Rotation	Polarimetry	(c=1, CHCl ₃)

Troubleshooting Guide

- Low Z-Selectivity (Step 1): Ensure the phosphonium salt is completely dry.^[1] Water interferes with the "salt-free" transition state. Ensure temperature stays below -70°C during aldehyde addition.
- Low Conversion (Step 2): If the alkene is highly insoluble, add methanesulfonamide (accelerator) or increase agitation speed.^[1] Do not heat above 0°C as this degrades enantioselectivity.^[1]
- Trans-Epoxide Contamination (Step 3): This indicates failure of the orthoacetate mechanism. Ensure the intermediate chlorohydrin acetate is fully formed before adding base.^[1] Do not use mesyl chloride/pyridine for this step; it will yield the trans-isomer.

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